molecular formula C12H12ClN3O2 B12904087 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester CAS No. 91857-59-9

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester

Cat. No.: B12904087
CAS No.: 91857-59-9
M. Wt: 265.69 g/mol
InChI Key: ZSQNIFUXLRKJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditionsThe amino group is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • ETHYL 4-AMINO-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
  • ETHYL 4-AMINO-5-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
  • ETHYL 4-AMINO-5-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

91857-59-9

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3,(H,15,16)

InChI Key

ZSQNIFUXLRKJNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.